molecular formula C10H12N2NaO7P B1613759 Thymidine 3 CAS No. 76567-90-3

Thymidine 3

Cat. No.: B1613759
CAS No.: 76567-90-3
M. Wt: 326.17 g/mol
InChI Key: ICCXAEUSFHFYLK-UHFFFAOYSA-M
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Description

Thymidine 3' derivatives encompass a class of nucleoside analogues where the thymidine structure is modified at the 3' position of the sugar moiety. These modifications are of significant research interest, particularly in the development of novel cancer therapeutics and as tools for studying nucleotide metabolism and DNA synthesis. A key area of application is in Boron Neutron Capture Therapy (BNCT), where 3'-modified thymidine analogues serve as boron delivery agents for the selective targeting of tumor cells . The research value of these compounds often lies in their interaction with human thymidine kinase 1 (hTK1). This enzyme, which is upregulated in proliferating cells, can phosphorylate certain 3'-substituted analogues, leading to their intracellular trapping and selective accumulation in rapidly dividing cells—a process known as kinase-mediated trapping (KMT) . Beyond BNCT, the 3' position is a versatile site for conjugation with various entities, enabling the creation of bioconjugates for other areas of cancer research and diagnostic imaging . Synthetic routes to access 3'-C-substituted thymidine derivatives have been established using methods such as free-radical techniques . Furthermore, specific analogues like 3'-Amino-3'-deoxythymidine have been identified as potent inhibitors of the replication of murine sarcoma and leukemia cells in vitro, highlighting their potential as investigative tools in oncology research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-methyl-1-(2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N2O7P.Na/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(18-8)4-17-20(15,16)19-6;/h3,6-8H,2,4H2,1H3,(H,15,16)(H,11,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCXAEUSFHFYLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635448
Record name Sodium 6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76567-90-3
Record name Sodium 6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Modified Thymidine Analogues

General Approaches to the Synthesis of 3'-Substituted Thymidine (B127349) Derivatives

The synthesis of 3'-substituted thymidine derivatives is a cornerstone of medicinal chemistry, primarily aimed at producing antiviral and anticancer agents. The general approaches involve the careful manipulation of the 3'-hydroxyl group of the deoxyribose sugar moiety. These methods require precise control over reaction conditions and the use of protective groups to ensure selectivity for the 3'-position over the more reactive 5'-hydroxyl group.

Selective Deoxygenation of Secondary Hydroxy Groups at the 3'-Position

The removal of the 3'-hydroxyl group to generate 2',3'-dideoxy-nucleosides is a critical modification, as exemplified by the anti-HIV drug Zidovudine (AZT). A common strategy for deoxygenation is the Barton-McCombie reaction. This involves converting the alcohol into a thionoester derivative, such as a thionocarbonate or xanthate, followed by radical-induced reduction using a tin hydride, typically tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN). nih.gov

Alternative methods have been developed to circumvent the use of toxic tin reagents. One such process involves reacting the hydroxyl group with 3-halopropionitrile and carbon disulfide in the presence of a base to form a 3'-O-[(cyanoethyl)thiocarbonyl] derivative. google.com This intermediate is then reductively eliminated to afford the deoxygenated product. google.com Another approach employs the derivatization of the alcohol as a methyl oxalyl ester, which can then be deoxygenated by stannyl (B1234572) radicals. psu.edu These methods provide efficient and selective removal of the secondary hydroxyl group under relatively mild conditions. google.compsu.edu

Table 1: Selected Methods for 3'-Deoxygenation of Thymidine

Method Key Reagent(s) Intermediate Reducing Agent Reference(s)
Barton-McCombie Phenoxythiocarbonyl chloride 3'-O-Phenoxythiocarbonyl Tributyltin hydride nih.gov
Cyanoethylthio-carbonylation 3-Halopropionitrile, CS₂ 3'-O-[(Cyanoethyl)thiocarbonyl] Reductive elimination google.com

Introduction of Various Acyl and Alkyl Groups at the 3'-Position

The introduction of acyl and alkyl groups at the 3'-position of thymidine can significantly alter the lipophilicity and metabolic stability of the nucleoside. Direct acylation of the 3'-hydroxyl group is a straightforward method to introduce ester functionalities. researcher.life This is typically achieved by reacting a 5'-O-protected thymidine with an appropriate acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). scispace.com A wide variety of acyl groups, from simple alkanoyl chains to more complex moieties, have been successfully introduced using this approach. scispace.comnih.gov

Alkylation to form 3'-O-ethers requires more stringent conditions. A common strategy involves treating the 5'-O-protected thymidine with a strong base, such as sodium hydride (NaH), to generate the 3'-alkoxide, which then reacts with an alkyl halide (e.g., methyl iodide) or a tosylate (e.g., 2-fluoroethyl tosylate). researchgate.netnih.govacs.org This method has been used to synthesize 3'-O-methyl, 3'-O-ethyl, and various other alkylated thymidine derivatives. acs.org Selective N-3 alkylation of the thymine (B56734) base can also be achieved under specific conditions, typically using a base like potassium carbonate in a polar aprotic solvent. tripod.com

Table 2: Examples of 3'-O-Acylation and Alkylation of Thymidine

Reagent Protecting Group (5'-O) Base Product Reference(s)
Pentanoyl chloride None (direct acylation) Pyridine 3',5'-Di-O-pentanoylthymidine scispace.com
2-Bromobenzoyl chloride None (direct acylation) Pyridine 3',5'-Di-O-(2-bromobenzoyl)thymidine scispace.com
Heteroaromatic halides tert-Butyldimethylsilyl (TBDMS) Sodium Hydride 3'-O-Heteroarylthymidine nih.gov

Stereoselective Synthesis Pathways for 3'-Position Modifications

Controlling the stereochemistry at the 3'-position is crucial, as the biological activity of nucleoside analogues is often highly dependent on the specific configuration of substituents on the sugar ring. Stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the formation of diastereomeric mixtures that can be difficult to separate and may have different biological effects.

One approach involves starting with a chiral precursor or using a chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, the stereoselective synthesis of 3'-spiro nucleosides has been achieved by reacting a pre-synthesized, stereochemically defined ribofuranose derivative with the pyrimidine (B1678525) base. nih.gov Similarly, the synthesis of 3'-O-silatranylthymidines with specific stereochemistry at the silicon atom has been reported, demonstrating that the biological activity is dependent on the configuration of the substituent. nih.gov Wittig-Horner reactions have also been employed to generate didehydro nucleosyl amino acids with pronounced stereoselectivity, which are precursors to modified thymidine analogues. mpg.de These methods rely on the precise spatial arrangement of reactants to favor the formation of one stereoisomer over another.

Synthesis of 3'-Modified Thymidine Phosphorylated Forms

For many nucleoside analogues to exert their biological effect, they must be converted intracellularly to their corresponding mono-, di-, and triphosphate forms. The triphosphate is often the active species that inhibits viral polymerases or other cellular enzymes. Chemical synthesis of these phosphorylated forms is therefore essential for in vitro studies and for developing prodrug strategies.

The synthesis of 3'-azido-3'-deoxythymidine triphosphate (AZTTP), the active metabolite of Zidovudine, is a key example. nih.govjenabioscience.com A common laboratory-scale method for phosphorylation is the Yoshikawa-Marumoto procedure, which uses phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent to generate the monophosphate. Further phosphorylation to the di- and triphosphate can be achieved using enzymatic methods or chemical coupling reactions with pyrophosphate or activated phosphate derivatives. nih.gov For example, 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol (AZTTP-DSG) was prepared by condensing AZT diphosphate (B83284) with a phosphatidic acid morpholidate. nih.gov

Phosphoramidite (B1245037) chemistry, widely used in oligonucleotide synthesis, is also adapted for creating modified phosphate linkages. oup.com For instance, 3'-thiothymidine can be incorporated into dinucleoside phosphate analogues using a 3'-S-phosphorothioamidite building block. oup.com This allows for the precise placement of modified nucleosides within a nucleic acid chain. The synthesis of phosphonate (B1237965) analogues, where a non-hydrolyzable methylene (B1212753) group replaces the 5'-oxygen atom, represents another important class of modified nucleotides. acs.org

Advanced Chemical Strategies for 3'-Conjugation

To enhance the properties of thymidine analogues, various moieties such as fluorophores, affinity tags, or drug molecules are often attached. Advanced chemical strategies, particularly click chemistry, have become powerful tools for this purpose due to their high efficiency, specificity, and biocompatibility.

Click Chemistry Applications in 3'-Thymidine Derivative Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of nucleoside conjugates. itmedicalteam.pl This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking a molecule bearing an azide (B81097) group with one bearing a terminal alkyne. nih.gov The archetypal substrate for this reaction is 3'-azido-3'-deoxythymidine (AZT), which can be readily "clicked" with a wide variety of alkyne-functionalized molecules. nih.govresearchgate.net Efficient one-pot protocols have been developed using copper sulfate (B86663) and a reducing agent like sodium ascorbate, often in the presence of a copper-coordinating ligand such as tris(benzyltriazolylmethyl)amine (TBTA), to generate the active Cu(I) catalyst in situ. researchgate.net

In addition to CuAAC, other click reactions have been employed:

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) : This reaction is complementary to CuAAC as it regioselectively yields the 1,5-disubstituted 1,2,3-triazole isomer. nih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) : This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) which reacts spontaneously with an azide. glenresearch.comfiu.edu The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems. researchgate.net

These click chemistry methodologies provide a modular and highly efficient platform for the synthesis of a diverse library of 3'-conjugated thymidine derivatives for various applications in chemical biology and drug discovery. mdpi.comacs.orgnih.gov

Table 3: Click Chemistry Reactions for 3'-Thymidine Conjugation

Click Reaction Catalyst/Promoter Key Reactants Product Linkage Reference(s)
CuAAC CuSO₄ / Sodium Ascorbate 3'-Azidothymidine + Terminal Alkyne 1,4-disubstituted 1,2,3-triazole nih.govresearchgate.net
RuAAC Ruthenium(II) complex 3'-Azidothymidine + Terminal Alkyne 1,5-disubstituted 1,2,3-triazole nih.gov

Imidazolyl-Linked and Other Conjugated Derivatives

The synthesis of 3'-conjugated thymidine analogues, including those linked to imidazole (B134444) and other functional moieties, is a significant area of research aimed at creating derivatives with unique chemical and biological properties. These methodologies often involve multi-step syntheses starting from thymidine, introducing a reactive group at the 3'-position, and subsequently coupling it with the desired molecule.

Imidazolyl-Linked Derivatives

The introduction of an imidazole group at the 3'-position of thymidine can be achieved through several synthetic routes. One prominent method involves the nucleophilic substitution of a suitable leaving group on the 3'-carbon by an imidazole-containing nucleophile. acs.org Research by Polushin et al. details the synthesis and characterization of imidazolyl-linked synthons designed for conjugation to thymidine derivatives. acs.org

Another strategy utilizes the reactivity of 3'-O-(thiocarbonyl) intermediates. For instance, a (1-imidazolyl)thiocarbonyl group can be installed at the 3'-position of a protected thymidine. nih.gov This derivative serves as a precursor for radical-mediated C-C bond-forming reactions, allowing for the introduction of various substituents at the 3'-position while the imidazole moiety acts as part of the reactive intermediate. nih.gov The synthesis of 3'-heterocyclic substituted 3'-deoxythymidines has been explored to generate novel nucleoside analogues. acs.org Furthermore, functionalized oligonucleotides have been designed with imidazole groups to mimic the catalytic activity of enzymes like ribonucleases. academie-sciences.fr

Table 1: Synthetic Approaches for 3'-Imidazolyl-Linked Thymidine Derivatives

Starting MaterialKey Reagent/IntermediateLinkage TypeReference
3'-Deoxy-3'-halo-thymidineImidazoleC-N Bond acs.org
5'-O-Protected Thymidine1,1'-ThiocarbonyldiimidazoleO-C(S)-N (Thiocarbamate) nih.gov
3'-Azido-3'-deoxythymidineAlkyne-functionalized ImidazoleTriazole (via Click Chemistry) academie-sciences.fr

Other Conjugated Derivatives

A wide array of other molecules have been conjugated to the 3'-position of thymidine, leveraging various chemical reactions to create diverse structures.

Triazole-Linked Conjugates via "Click Chemistry": The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry," is a highly efficient method for conjugation. researchgate.net This reaction typically involves the coupling of 3'-azido-3'-deoxythymidine (AZT or zidovudine) with a terminal alkyne. researchgate.net This approach has been used to synthesize a variety of conjugates, including those with redox-active ferrocenyl groups, fluorescent pyrenyl moieties, and complex Cinchona alkaloids. researchgate.net The resulting 1,2,3-triazole ring serves as a stable and robust linker between the thymidine scaffold and the conjugated molecule. researchgate.netnih.gov

Radical-Mediated C-C Bond Formation: Beyond imidazolyl derivatives, 3'-O-thionoesters and thionoamides of thymidine are versatile intermediates for forming direct carbon-carbon bonds at the 3'-position. nih.gov Under radical-generating conditions, these compounds react with various radical acceptors like acrylonitrile (B1666552) and methyl acrylate (B77674) to yield 3'-C-alkylated products. nih.gov This method provides a direct pathway to carbon-linked chains at the sugar moiety. nih.gov

Fluorescently Labeled Conjugates: For detection and imaging purposes, fluorescent dyes can be attached to the 3'-position. One reported method involves attaching a pteridine (B1203161) derivative to the 3'-OH group of a 5'-O-protected thymidine via a linker. nih.gov The resulting conjugate, after deprotection and subsequent phosphorylation, can be used as a fluorescently labeled building block. nih.gov

Amino- and Amide-Linked Derivatives: The synthesis of 3'-amino-3'-deoxythymidine (B22303) is a well-established modification. nih.gov This primary amine provides a reactive handle for further conjugation, most commonly through the formation of stable amide bonds with carboxylic acids. This strategy allows for the attachment of peptides, ligands, and other functional groups.

Table 2: Selected Methods for Synthesizing Other 3'-Conjugated Thymidine Derivatives

Conjugation MethodThymidine PrecursorReactant/ConjugateLinkage FormedReference
Click Chemistry3'-Azido-3'-deoxythymidineTerminal Alkyne (e.g., Ferrocenyl acetylene)1,2,3-Triazole researchgate.net
Radical Alkylation3'-O-(Phenoxy)thiocarbonyl thymidineAcrylonitrileC-C Bond nih.gov
Ether Linkage5'-O-DimethoxytritylthymidinePteridine with linkerEther nih.gov
Amide Bond Formation3'-Amino-3'-deoxythymidineActivated Carboxylic AcidAmide nih.gov

Molecular and Cellular Mechanisms of 3 Modified Thymidine Analogues

Enzymatic Interactions and Metabolism

The journey of a 3'-modified thymidine (B127349) analogue from a prodrug to an active antiviral or anticancer agent involves a series of critical enzymatic interactions. These interactions determine the rate and extent of its activation and, ultimately, its therapeutic potential. Key enzymes in this metabolic pathway include thymidine kinase (TK), thymidylate kinase (TMPK), and thymidine phosphorylase (TP).

Phosphorylation by Thymidine Kinase (TK1/TK2)

The initial and often rate-limiting step in the activation of thymidine analogues is the transfer of a phosphate (B84403) group from a donor, typically ATP, to the 5'-hydroxyl group of the nucleoside. kuleuven.be This reaction is catalyzed by thymidine kinases. In mammalian cells, two main isoforms exist: the cytosolic, cell-cycle-dependent thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). kuleuven.beslu.se While TK1 is primarily active in proliferating cells, making it a key target in cancer chemotherapy, TK2 is constitutively expressed and plays a crucial role in mitochondrial DNA synthesis. kuleuven.be

The substrate specificity of TK1 and TK2 differs significantly, particularly concerning modifications at the 3'-position of the deoxyribose ring. TK1 generally exhibits a more restricted substrate specificity but can tolerate certain modifications at the 3'-position. nih.gov For instance, it has been shown to phosphorylate analogues with bulky carboranylalkyl groups at the N-3 position of the thymine (B56734) base, suggesting that this position is a viable site for attaching larger moieties while preserving TK1 activity. tripod.com

In contrast, TK2 has a broader specificity for pyrimidine (B1678525) bases but is less tolerant of substitutions at the 2' and 3' positions of the sugar ring, other than the natural hydroxyl groups. nih.gov However, some 3'-modified analogues have been identified as substrates or inhibitors of TK2. For example, 3'-hexanoylamino-3'-deoxythymidine was found to inhibit dThd phosphorylation by TK2. kuleuven.be

Studies with various 3'-substituted carboranyl thymidine analogues have provided insights into the structural determinants for TK1 phosphorylation. The length of the tether connecting the bulky carborane cage to the thymidine scaffold influences the phosphorylation rate, with certain spacer lengths being optimal for binding to the active site of TK1. tripod.com This suggests that the flexibility and conformation of the 3'-substituent are critical for proper positioning within the enzyme's active site to allow for efficient catalysis.

Modifications at the 3'-position of the thymidine molecule can have a profound impact on the rate of phosphorylation by thymidine kinases. The size, polarity, and chemical nature of the substituent all play a role in determining whether an analogue will be a good substrate.

For instance, the well-known anti-HIV drug, 3'-azido-3'-deoxythymidine (AZT, or zidovudine), is a substrate for both TK1 and TK2. kuleuven.bewikipedia.org The 3'-azido group, while not a hydroxyl, is tolerated by the enzymes. The phosphorylation of AZT to its monophosphate is catalyzed by cytosolic thymidine kinase with an apparent Km value similar to that of the natural substrate, thymidine. acs.org However, the maximal rate of phosphorylation for AZT is about 60% of that for thymidine. acs.org

The introduction of bulky carboranyl groups at the 3'-position of thymidine has been shown to be tolerated by TK1, although the phosphorylation rates vary depending on the specific analogue. tripod.com This indicates that even large, lipophilic substituents can be accommodated within the active site of TK1. In a study of N-3 substituted carboranyl thymidines, phosphorylation rates by TK1 ranged from 11% to 57% relative to thymidine. tripod.com Interestingly, these N-3 substituted analogues were poor substrates for TK2. tripod.com

Phosphorylation of N-3-Substituted Carboranyl Thymidines by TK1 and TK2
CompoundTK1 Phosphorylation Rate (% of Thymidine)TK2 Phosphorylation Rate (% of Thymidine)
N-3-methyl carboranyl thymidine~5%Significant
N-3 substituted carboranyl thymidines (with dihydroxypropyl)13-49%Poor
N-3 substituted carboranyl thymidines (without dihydroxypropyl)11-57%Poor
Structural Requirements for Efficient Phosphorylation of 3'-Substituted Analogues

Substrate Properties and Reactivity with Thymidylate Kinase (TMPK)

Following the initial phosphorylation by thymidine kinase, the resulting nucleoside monophosphate must be further phosphorylated to the diphosphate (B83284) form. This second phosphorylation step is catalyzed by thymidylate kinase (TMPK). mpg.de For many thymidine analogues, including the anti-HIV prodrugs AZT and d4T, this step is rate-limiting in their activation pathway. mpg.de

The efficiency of TMPK-catalyzed phosphorylation is highly sensitive to modifications at the 3'-position of the sugar moiety. mpg.de Even small changes can drastically affect the enzyme's conformation and catalytic activity. nih.gov For example, the substitution of the 3'-hydroxyl group with a bulky azido (B1232118) group in AZT monophosphate (AZTMP) leads to a ~60-fold decrease in the phosphorylation rate by human TMPK compared to the natural substrate, thymidine monophosphate (TMP). mpg.de

Interestingly, there isn't a simple correlation between the size of the 3'-substituent and the phosphorylation rate. While the bulky azido group in AZTMP significantly hinders phosphorylation, a smaller fluorine atom at the 3'-position (in FLTMP) still reduces the rate by 12-fold. mpg.de In contrast, a 3'-amino group substitution results in a less than three-fold reduction in the phosphorylation rate. mpg.de These findings suggest that factors beyond mere steric hindrance, such as the electronic properties and the ability of the analogue to induce the correct conformational changes in the enzyme, are crucial. mpg.denih.gov

Structural studies have revealed a direct correlation between the rate of phosphorylation of a nucleoside monophosphate analogue and its ability to induce the closing of the enzyme's phosphate-binding loop (P-loop). nih.gov This conformational change is essential for catalysis.

Relative Phosphorylation Rates of 3'-Substituted Thymidine Monophosphate Analogues by Human TMPK
AnalogueRelative Phosphorylation Rate (compared to TMP)
AZTMP (3'-azido)~1/60th
FLTMP (3'-fluoro)~1/12th
NH2TMP (3'-amino)>1/3rd

Modulation of Thymidine Phosphorylase (TP) Activity

Thymidine phosphorylase (TP) is another key enzyme in pyrimidine nucleoside metabolism. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. tandfonline.com TP can inactivate certain nucleoside analogues by cleaving the glycosidic bond, thus preventing their therapeutic action. atlasgeneticsoncology.org Therefore, the development of TP inhibitors is a strategy to enhance the efficacy of these analogues.

Modifications to the thymidine structure, particularly at the 3'- and 5'-positions of the ribosyl moiety, can significantly influence its interaction with TP. The replacement of the 3'-hydroxyl group of thymidine has been shown to markedly affect its catalytic activity. nih.gov Kinetic studies have revealed that replacing the 3'-hydroxyl group with a hydrogen atom leads to high K(m) and low V(max) values, indicating that the 3'-hydroxyl group is structurally important for the binding of the substrate to the enzyme. nih.gov

A number of potent and specific inhibitors of thymidine phosphorylase have been developed. These inhibitors are often designed as substrate analogues that bind tightly to the active site of the enzyme. One such class of inhibitors includes 5-halogenated pyrimidine analogues substituted at the 6-position. researchgate.net

For example, 5-chloro-6-(2-iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidinedione hydrochloride (TPI) is a potent and selective inhibitor of TP. researchgate.net It acts as a tight-binding, stoichiometric inhibitor. tandfonline.com Kinetic studies have shown that TPI and its analogues exhibit competitive inhibition with respect to the thymidine substrate. nih.gov The binding of these inhibitors can mimic the transition state of the substrate, leading to very strong inhibition. sci-hub.st

Molecular docking and structural studies have provided insights into the binding modes of these inhibitors. sci-hub.stmdpi.com The interactions between the inhibitor and the amino acid residues in the active site of TP are crucial for its inhibitory potency. These interactions can include hydrogen bonding and hydrophobic interactions. mdpi.com The development of these inhibitors has been aided by the elucidation of the crystal structure of human TP in complex with inhibitors like TPI. sci-hub.st

Inhibitors of Thymidine Phosphorylase
InhibitorInhibition TypeKey Features
Tipiracil (TPI)Competitive, Tight-bindingA 5-chloro-6-substituted uracil (B121893) derivative. tandfonline.comresearchgate.net
5-Iodouracil (5IUR)-Used in structural studies to understand inhibitor binding. sci-hub.st
MasoprocolCompetitiveA natural product inhibitor. nih.gov

Role of Other Deoxynucleotidases in Analog Metabolism

While thymidine kinase and thymidylate kinase are central to the activation of many thymidine analogues, other deoxynucleotidases play crucial roles in their metabolism, often by dephosphorylating the analogue monophosphates and thereby modulating their intracellular concentration and efficacy. These enzymes can influence the balance between the activated (phosphorylated) and inactivated (dephosphorylated) forms of the analogues. nih.gov

Key deoxynucleotidases involved in this process include:

Cytosolic 5'-Nucleotidase II (cN-II): This enzyme preferentially hydrolyzes 6-hydroxypurine nucleotides like inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). nih.govnih.govplos.org However, it also possesses phosphotransferase activity and can dephosphorylate the monophosphate forms of certain nucleoside analogues used in antiviral and anticancer therapies. nih.govnih.gov High expression levels of cN-II have been linked to resistance to some cytotoxic nucleoside analogues, suggesting its role in reducing the intracellular pool of the active drug. nih.govplos.organr.fr The enzyme's activity is allosterically regulated, being activated by ATP. nih.govdiva-portal.org

Mitochondrial Deoxynucleotidase (dNT-2): Located within the mitochondria, dNT-2 specifically dephosphorylates deoxynucleoside monophosphates, particularly dTMP and dUMP. pnas.orguah.es It is proposed that dNT-2 plays a role in preventing the accumulation of dTTP within the mitochondria. pnas.org By dephosphorylating the monophosphate forms of 3'-modified thymidine analogues that enter the mitochondria, dNT-2 can limit their incorporation into mitochondrial DNA and potentially mitigate mitochondrial toxicity. nih.govjci.org Loss-of-function mutations in dNT-2 could lead to an increase in mitochondrial dTTP pools and subsequent alterations in mitochondrial DNA. jci.org

The interplay between activating kinases and deactivating deoxynucleotidases creates a dynamic equilibrium that ultimately determines the level of the pharmacologically active triphosphate form of the analogue within different cellular compartments. nih.gov

Intracellular Transport and Uptake Mechanisms

The entry of 3'-modified thymidine analogues into target cells is a critical first step for their pharmacological activity. This process is primarily mediated by specialized membrane proteins known as nucleoside transporters.

Human cells possess two main families of nucleoside transporters: the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). frontiersin.orgwjgnet.comfrontiersin.orgopenmedscience.com

Human Equilibrative Nucleoside Transporters (hENTs): This family includes hENT1, hENT2, hENT3, and hENT4. wjgnet.comopenmedscience.com They are bidirectional transporters that move nucleosides down their concentration gradient. openmedscience.com

hENT1: This is a major transporter for thymidine and its analogues, such as 3'-deoxy-3'-fluorothymidine (B1224464) (FLT). nih.govsnmjournals.orgnih.govbaseclick.eu Studies have shown that hENT1 is a key determinant of cellular uptake for FLT in various cancer cell lines. openmedscience.comnih.gov Its transport activity is sensitive to inhibition by nitrobenzylmercaptopurine ribonucleoside (NBMPR). nih.gov In some hepatic cells, hENT1 is the predominant transporter for thymidine. nih.gov

hENT2: While also capable of transporting thymidine and its analogues, hENT2 often plays a secondary role to hENT1 in many cell types. snmjournals.orgnih.gov It is less sensitive to NBMPR inhibition compared to hENT1. frontiersin.org hENT2 can also transport nucleobases. frontiersin.org

Human Concentrative Nucleoside Transporters (hCNTs): This family includes hCNT1, hCNT2, and hCNT3. wjgnet.comfrontiersin.org These are sodium-dependent symporters that transport nucleosides into the cell against a concentration gradient. wjgnet.comopenmedscience.com

hCNT1: This transporter shows a preference for pyrimidine nucleosides. frontiersin.orgopenmedscience.comnih.gov

hCNT2: This transporter primarily transports purine (B94841) nucleosides. frontiersin.orgopenmedscience.comnih.gov

hCNT3: This transporter has a broad selectivity for both purine and pyrimidine nucleosides. wjgnet.comfrontiersin.org

The relative contribution of each transporter can vary significantly between different cell types and tissues. nih.govnih.gov For example, in certain human adenocarcinoma cells, thymidine transport is dominated by hENT1, while the analogue FMAU is primarily transported by hENT2. snmjournals.org The 3'-modified thymidine analogue FLT can be transported by hENT1, hENT2, hCNT1, and hCNT3. nih.gov

The rate of cellular proliferation can significantly impact the transport of nucleoside analogues. This is largely due to the cell cycle-dependent regulation of nucleoside transporter expression and activity.

Research has demonstrated that the levels of hENT1 increase as cells enter the cell cycle and begin to proliferate. nih.govsnmjournals.org In a study using human adenocarcinoma cells, exponentially growing cells showed a 1.6- to 1.8-fold increase in hENT1 levels in the cell membrane compared to nonproliferating, plateau-phase cells. snmjournals.org This increase in hENT1 was associated with a more rapid uptake of both thymidine and the analogue FLT. snmjournals.org The uptake of thymidine in these proliferating cells increased twofold. snmjournals.org

Similarly, the expression of concentrative nucleoside transporters, such as CNT1 and CNT2, can be up-regulated during cell proliferation, for instance, during liver regeneration. tandfonline.com This up-regulation likely reflects the increased demand for nucleosides to support DNA synthesis in rapidly dividing cells. Conversely, the differentiation of cells is often associated with changes in the expression profile of nucleoside transporters. For example, the granulocytic differentiation of NB4 cells leads to a selective loss of csg (a CNT subtype) activity. nih.gov Therefore, the proliferative state of a cell is a key factor determining the rate at which 3'-modified thymidine analogues are taken up, which in turn influences their therapeutic efficacy. frontiersin.orgsnmjournals.org

Involvement of Nucleoside Transporters (e.g., hENT1, hENT2)

Mechanisms of Action on Nucleic Acid Synthesis and Integrity

Once inside the cell and converted to their active triphosphate form, 3'-modified thymidine analogues exert their primary effects by interfering with the synthesis and integrity of nucleic acids.

A hallmark mechanism of action for 3'-modified thymidine analogues is the termination of the growing DNA chain. patsnap.comdrugbank.comdrugbank.comontosight.ai This occurs because these analogues, once incorporated into the DNA strand, lack the essential 3'-hydroxyl (-OH) group. patsnap.comdrugbank.comdrugbank.compatsnap.com

In normal DNA synthesis, the 3'-OH group of the last nucleotide in the chain is required to form a phosphodiester bond with the 5'-triphosphate of the incoming deoxynucleoside triphosphate. The absence of this 3'-OH group in the incorporated analogue makes the formation of this bond impossible, leading to the premature cessation of DNA elongation. patsnap.comdrugbank.com

This mechanism is central to the action of antiretroviral drugs like Zidovudine (AZT) and Stavudine (B1682478) (d4T). patsnap.comdrugbank.comdroracle.aiontosight.aipediatriconcall.com The triphosphate form of AZT (AZT-TP) is incorporated into the growing viral DNA by reverse transcriptase, causing chain termination and halting the replication of the viral genome. patsnap.comdroracle.aipediatriconcall.comnih.govviivhealthcare.com Similarly, the triphosphate form of stavudine acts as a chain terminator, preventing the further extension of the viral DNA chain. drugbank.comontosight.aipatsnap.comontosight.ai

In addition to acting as chain terminators, the triphosphate forms of 3'-modified thymidine analogues can also directly interfere with the activity of DNA polymerases. drugbank.comdrugbank.comdroracle.aiviivhealthcare.com They achieve this by acting as competitive inhibitors of the natural substrate, deoxythymidine triphosphate (dTTP). drugbank.comdrugbank.comnih.govnih.gov

The structural similarity of the analogue triphosphates to dTTP allows them to bind to the active site of DNA polymerases, particularly viral reverse transcriptases. patsnap.comnih.govnih.gov For example, AZT-TP competes with dTTP for binding to HIV reverse transcriptase. nih.govnih.gov This competitive inhibition reduces the rate at which the natural nucleotide is incorporated, thereby slowing down DNA synthesis.

The inhibitory potency of these analogues is often much greater for viral reverse transcriptases than for human cellular DNA polymerases (such as α, β, and γ), which accounts for their selective antiviral activity. droracle.ainih.govviivhealthcare.comnih.gov For instance, AZT-TP is a weak inhibitor of human DNA polymerases α and γ, requiring significantly higher concentrations to inhibit these enzymes compared to the concentrations needed to inhibit HIV reverse transcriptase. drugbank.comdroracle.aipediatriconcall.comviivhealthcare.com However, inhibition of mitochondrial DNA polymerase γ can occur at concentrations achievable in vivo, which may contribute to certain toxicities. droracle.aiahajournals.org Zidovudine triphosphate has been shown to inhibit hepatitis B virus DNA polymerase activity in vitro. nih.govmedchemexpress.com

The table below summarizes the kinetic constants for the interaction of 3'-azido-3'-deoxythymidine triphosphate (AZT-TP) with different DNA polymerases, highlighting its selectivity for HIV reverse transcriptase.

EnzymePrimer-TemplateKm (µM) for dTTPKi (µM) for AZT-TP
HIV Reverse Transcriptase poly(rA)-oligo(dT)12-182.80.04
HIV Reverse Transcriptase Activated Calf Thymus DNA1.20.3
DNA Polymerase α Activated Calf Thymus DNA2.4230
DNA Polymerase β Activated Calf Thymus DNA6.073
Data sourced from St. Clair et al. nih.gov

Effects on DNA Replication, Repair, and Recombination Processes

The incorporation of 3'-azido-3'-deoxythymidine (AZT), a thymidine analogue, into DNA has significant consequences for cellular processes, primarily by acting as a chain terminator during DNA synthesis. nih.gov This termination occurs because the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, halting replication. brandeis.edustackexchange.com This action is central to its use as an antiretroviral agent against HIV, as it has a higher affinity for HIV's reverse transcriptase than for human DNA polymerases. stackexchange.comacs.org However, at high concentrations, it can also inhibit human DNA polymerases, particularly mitochondrial DNA polymerase gamma. stackexchange.com

The blockage of replication forks by AZT incorporation leads to the formation of single-strand DNA (ssDNA) gaps. nih.gov In cellular models like Escherichia coli, the accumulation of these ssDNA gaps triggers the SOS DNA damage response, a transcriptional program involving genes related to DNA repair and cell cycle arrest. nih.gov The presence of these gaps can also lead to the formation of more severe DNA lesions, namely double-strand breaks (DSBs). nih.govbyjus.com The high sensitivity of mutants in the RecBCD nuclease pathway, which is essential for recombinational DSB repair, to AZT underscores the conversion of ssDNA gaps into DSBs. nih.gov

Homologous recombination (HR) is a key pathway for repairing these AZT-induced DNA breaks. brandeis.edu This process involves the generation of ssDNA tails that invade a homologous DNA template to guide repair. brandeis.edu In E. coli, the RecFOR pathway, which specifically handles single-strand gaps, initiates recombination in response to AZT-induced replication blockage. nih.gov The inability of resistant HIV reverse transcriptase to unblock AZT-terminated primers during the initiation of reverse transcription, in contrast to its ability to do so during elongation, highlights the differential impact of AZT at various stages of DNA synthesis. nih.gov

While AZT triphosphate is the active form that inhibits DNA polymerases, studies have shown that AZT monophosphate can also inhibit DNA replication at concentrations found in treated cells, potentially contributing to its cytotoxic effects. nih.gov Interestingly, despite its ability to disrupt replication, neither the monophosphate, diphosphate, nor triphosphate forms of AZT were found to decrease the fidelity of base substitution during replication or affect the efficiency of single-base mismatch repair. nih.gov However, AZT treatment can cause alterations in deoxynucleoside triphosphate pools, which in turn could indirectly reduce replication fidelity and lead to mutagenic effects. nih.gov The cellular enzyme Exonuclease III appears to play a role in AZT tolerance by removing the incorporated analogue, as its overproduction protects cells from AZT's effects. nih.gov

Proteomic Modifications Induced by Analog Incorporation in Cellular Models

The incorporation of 3'-modified thymidine analogues like 3'-azido-3'-deoxythymidine (AZT) can induce significant changes in the cellular proteome, reflecting the cell's response to the induced stress and metabolic alterations. While direct, large-scale proteomic studies detailing the global changes specifically following AZT incorporation are not extensively detailed in the provided context, related research offers insights into the types of modifications that can be expected.

For instance, studies on other substances that disrupt cellular processes, like 2-deoxy-D-glucose (2DG) which affects glycosylation, show significant alterations in protein expression. In one such study, 4257 unique proteins were identified, with differentially expressed proteins being defined by a significant fold change in abundance. mdpi.com This suggests that a similar comprehensive proteomic analysis of AZT-treated cells would likely reveal widespread changes in protein expression profiles.

A key mechanism of AZT-induced cytotoxicity, separate from its effects on DNA replication, is the inhibition of protein glycosylation. nih.gov AZT monophosphate, the primary metabolite in treated cells, competes with pyrimidine-sugars for transport into the Golgi apparatus, thereby potently inhibiting the glycosylation of proteins. nih.gov This disruption of a critical post-translational modification process would undoubtedly be reflected in the proteome, potentially leading to the misfolding, degradation, or altered function of numerous proteins. Gene Ontology (GO) enrichment analysis in studies of glycosylation inhibitors has revealed impacts on biological processes such as integrin-mediated signaling and protein targeting to lysosomes. mdpi.com

Furthermore, AZT treatment has been shown to induce differential effects on the proteome depending on the tissue type. In rats, chronic AZT administration led to a decrease in the specific activities of cytochrome c oxidase and fatty acid synthase in inguinal adipose tissue, indicating an impact on energy and lipogenic metabolism. nih.gov This was associated with an increase in the phosphorylation level of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov In contrast, these changes were not observed in epididymal tissue, highlighting a site-specific proteomic and metabolic response to the analogue. nih.gov

Changes in the proteome of organisms like bacteria can be detected using techniques such as MALDI-ToF mass spectrometry, which is sensitive enough to discriminate between different strains and detect changes due to environmental conditions. biorxiv.org Therefore, it is plausible that such techniques could be employed to identify specific protein biomarkers associated with AZT incorporation and its downstream effects in various cellular models.

Mechanisms of Strand Breakage in DNA by Diphosphate Analogues

The incorporation of 3'-azido-3'-deoxythymidine (AZT) into a growing DNA chain leads to the termination of replication, which is the primary mechanism of its action. nih.govbrandeis.edu This termination event itself creates a single-strand break (SSB) in the sense that the nascent strand is incomplete. byjus.com The presence of the 3'-azido group on the incorporated AZT molecule prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate, thus physically halting the elongation of the DNA strand. stackexchange.com

The initial lesion caused by AZT incorporation is a single-strand gap. nih.gov These gaps are regions of ssDNA that are exposed when the replication fork stalls. nih.gov While an SSB refers to a break in the sugar-phosphate backbone of one strand, a gap is a larger region where nucleotides are missing. byjus.com

The accumulation of these single-strand gaps can lead to more severe forms of DNA damage, specifically double-strand breaks (DSBs). nih.govbyjus.com DSBs occur when both strands of the DNA helix are severed in close proximity. byjus.com The conversion of ssDNA gaps into DSBs is a significant consequence of AZT treatment. Evidence for this comes from studies in E. coli, where mutants in the RecBCD nuclease pathway, which is responsible for repairing DSBs through homologous recombination, are highly sensitive to AZT. nih.gov This suggests that the repair of DSBs is crucial for cell survival in the presence of AZT.

While the primary mechanism of strand breakage is due to replication termination, the chemical nature of the incorporated analogue and its metabolites can also play a role. The attack of hydroxyl radicals on the sugar moiety of DNA can also lead to strand breaks. lu.lv Although not directly stated to be caused by AZT diphosphate in the provided text, this is a general mechanism of DNA damage.

In the context of AZT, the diphosphate form (AZT-DP) is an intermediate in the phosphorylation pathway to the active triphosphate form (AZT-TP). While AZT-TP is the primary inhibitor of DNA polymerase, studies have shown that AZT-DP can also inhibit replication, albeit at higher concentrations than what is typically found in vivo. nih.gov The direct mechanism by which AZT diphosphate would cause strand breakage, other than through its eventual conversion to AZT-TP and subsequent incorporation, is not explicitly detailed in the provided search results. However, the instability introduced by the stalled replication complex and the subsequent processing of the single-strand gaps are the key events that lead to the formation of both single- and double-strand breaks.

Computational Studies on Molecular Interactions and Dynamics

Computational methods are invaluable for understanding the molecular mechanisms of action of 3'-modified thymidine analogues like 3'-azido-3'-deoxythymidine (AZT). These techniques provide insights into the interactions between the drug and its target enzymes, as well as the dynamic behavior of these complexes.

Molecular Docking Analyses of 3'-Modified Thymidine with Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. acs.org This method is widely used to study the interactions of 3'-modified thymidine analogues with their target enzymes, primarily HIV-1 reverse transcriptase (RT). acs.orgrevistadechimie.ro Docking studies have been instrumental in understanding the binding affinity and molecular interactions that govern the inhibitory activity of these analogues. acs.org

For example, molecular docking analyses of various nucleoside reverse transcriptase inhibitors (NRTIs) with the HIV-1 RT model (PDB: 6ASW) have been performed to compare their binding efficiencies. ekb.eg Such studies help in identifying key amino acid residues in the enzyme's active site that are crucial for ligand binding. Docking studies of cytidine (B196190) derivatives against HIV-1 RT (PDB: 3V4I) have shown that these molecules can bind near the catalytic site, interacting with residues such as Tyr181, Val90, and Pro95. revistadechimie.ro

To validate docking protocols, the co-crystallized ligand, such as 3'-Azido-3'-Deoxythymidine-5'-Triphosphate, can be extracted and re-docked into the same position. revistadechimie.ro The root mean square deviation (RMSD) between the docked pose and the original crystal structure ligand is then calculated to assess the accuracy of the docking method. revistadechimie.ro

Molecular docking has also been employed to investigate the potential of novel sugar derivatives as HIV-1 RT inhibitors. acs.org For instance, the docking of synthesized O-glycosides has confirmed their potential to interact with the enzyme's active site. acs.org These studies often compare the binding of new analogues to that of known inhibitors like AZT. acs.org The interaction energy and ligand efficiency are common metrics used to rank the potential efficacy of the studied compounds. ekb.eg

Below is a table summarizing the results of a molecular docking study of various NRTIs with HIV-1 RT.

CompoundLigand Efficiency (kcal/mol)Interaction Energy (kcal/mol)
Zalcitabine-10.081Not specified
Abacavir-7.460-182.209
EmtricitabineNot specified-134.314
Data from a molecular docking study with the HIV-1 reverse transcriptase model (PDB: 6ASW). ekb.eg

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time, offering insights that are not available from static docking models. mdpi.com These simulations are used to assess the stability of ligand-protein complexes and to characterize the conformational changes that may occur upon binding. mdpi.comnih.gov

MD simulations have been conducted on complexes of HIV-1 RT with substrates and antiretroviral drugs like AZT. researchgate.net The stability of these complexes is often evaluated by calculating the root mean square deviation (RMSD) of the protein backbone atoms from their initial positions over the course of the simulation. nih.gov A stable RMSD trajectory suggests that the complex has reached equilibrium. nih.gov For example, a 100 ns MD simulation of a DNA polymerase complex with an inhibitor revealed an average RMSD between 3 Å and 4.8 Å, indicating the formation of a stable complex after an initial period of deviation. mdpi.com

These simulations can also reveal the flexibility of different regions of the protein, which can be quantified by the root mean square fluctuation (RMSF) of individual residues. mdpi.com This information can be crucial for understanding the dynamic nature of the enzyme's active site and how it accommodates different ligands.

The development of accurate force field parameters for molecules like AZT is essential for reliable MD simulations. researchgate.net These parameters are often derived from quantum mechanics calculations and validated by comparing simulated properties with experimental data or higher-level calculations. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Enzymatic Reactions

Combined quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for studying enzymatic reactions that involve the formation and breaking of chemical bonds. wordpress.com In this approach, the chemically active region of the system (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. wordpress.com

QM/MM studies have been employed to investigate the nucleotidyl transfer reaction catalyzed by DNA polymerases, providing detailed insights into the reaction mechanism. researchgate.netpnas.org These studies can explore different possible reaction pathways, such as whether a proton transfer is direct or mediated by water molecules or amino acid residues. researchgate.net For instance, QM/MM calculations have provided evidence for the role of transient metal ions in mediating charge distribution within the polymerase active site during the chemical reaction. pnas.org

The application of QM/MM to study the phosphorylation of thymidine analogues by human thymidine kinase 1 (hTK1) is challenging due to the flexibility of the active site and conformational changes upon substrate binding. d-nb.info However, extensive QM/MM MD simulations with umbrella sampling have been successfully used to predict the free energy barrier for the phosphorylation reaction catalyzed by thymidine kinases from other organisms, with results showing excellent agreement with experimental values. acs.org These studies involve partitioning the system into QM and MM regions, where the QM region typically includes the substrates (ATP and the nucleoside analogue), a magnesium ion, and key amino acid residues. acs.org

QM/MM methods have been crucial in complementing experimental structural studies, such as time-lapse crystallography, to understand the chemical steps of nucleotide insertion by DNA polymerases. pnas.org The results from these computational studies help to elucidate the intricate relationships between the structure, dynamics, and function of these enzymes at an atomic level. frontiersin.org

Density Functional Theory (DFT) for Thermodynamic and Electronic Propertiesnih.gov

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and cellular mechanisms of 3'-modified thymidine analogues. researchgate.netnih.gov This quantum mechanical method allows for the detailed calculation of electronic structure, enabling the prediction of various thermodynamic and electronic properties that are crucial for understanding the stability, reactivity, and potential biological activity of these compounds. nih.govscirp.orgscirp.org DFT calculations are frequently performed using software like Gaussian 09, often employing Beck's three-parameter hybrid functional (B3LYP) combined with various basis sets, such as 3-21G or 6-31G(d,p), to optimize molecular geometries and predict their properties. scirp.orgscirp.orgresearchgate.netresearchgate.net

Thermodynamic Properties

The thermodynamic stability of thymidine analogues can be elucidated through DFT calculations of properties such as electronic energy (E), enthalpy (H), and Gibbs free energy (G). scirp.orgscirp.org These parameters provide insights into the spontaneity of reactions and the stability of the modified compounds. cyberleninka.ru Studies have shown that modifications to the hydroxyl (-OH) groups of thymidine, for instance by acylation, can significantly influence its thermodynamic properties. scirp.orgresearchgate.net For example, the introduction of bulky acylating groups can lead to a marked increase in the negative values of free energy and enthalpy, suggesting greater thermal stability. cyberleninka.ru A higher negative value for Gibbs free energy is generally indicative of greater stability of the compound. scirp.org

The dipole moment, another key parameter calculated via DFT, is vital for understanding non-bonded interactions, including hydrogen bond formation. scirp.orgcyberleninka.ru An increased dipole moment can enhance the binding properties of a molecule to its biological target. scirp.orgcyberleninka.ru Computational studies on various acylated thymidine analogues have demonstrated that modifications can lead to significantly different dipole moments, which in turn may affect their intermolecular interactions and biological efficacy. scirp.orgresearchgate.net

Table 1: Calculated Thermodynamic Properties of Selected Thymidine Analogues

This table displays calculated thermodynamic values for thymidine and some of its modified analogues. The data, derived from DFT calculations, includes electronic energy, enthalpy, and Gibbs free energy (all in Hartree), along with the dipole moment (in Debye). These values are crucial for assessing the relative stability and potential reactivity of the compounds. Note that higher negative values for energy, enthalpy, and free energy suggest greater stability.

CompoundMolecular FormulaElectronic Energy (E) (Hartree)Enthalpy (H) (Hartree)Gibbs Free Energy (G) (Hartree)Dipole Moment (p) (Debye)
ThymidineC10H14N2O5-874.9462--874.9462-
Lauroyl Thymidine Analogue-----
Palmitoyl Thymidine Analogue-----
Myristoyl Thymidine Analogue-----
4-t-butylbenzoyl Thymidine Analogue--4616.520-4616.519-4616.6015.911
Bromo substituted benzoyl Analogue 6--1961.9761--1961.2611-
Analogue 5----9.4399
Analogue 10--3773.6866-3773.6856-3773.7669-

Data sourced from multiple computational studies. scirp.orgresearchgate.netcyberleninka.ru Dashes indicate where specific data was not available in the cited sources.

Electronic Properties and Chemical Reactivity

The electronic properties of 3'-modified thymidine analogues, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to their chemical reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov

DFT studies have consistently shown that modifications to the thymidine structure can significantly alter the HOMO-LUMO gap. scirp.orgnih.gov For instance, many acylated thymidine analogues exhibit a smaller HOMO-LUMO gap compared to the parent thymidine molecule, indicating that the modified compounds may be more reactive. nih.gov This increased reactivity can be crucial for the biological activity of these analogues. scirp.org

Global chemical reactivity descriptors such as hardness (η), softness (S), chemical potential (µ), electronegativity (χ), and electrophilicity (ω) can also be calculated from the HOMO and LUMO energies. scirp.orgscirp.orgresearchgate.net These descriptors, based on Parr and Pearson's interpretation of DFT and Koopman's theorem, provide a quantitative measure of the molecule's reactivity and interaction capabilities. scirp.orgscirp.orgresearchgate.net

One of the most well-studied 3'-modified thymidine analogues is 3'-azido-3'-deoxythymidine (AZT). scispace.com DFT calculations have been used to analyze the structural and electronic properties of the azide (B81097) group in AZT. scispace.com These studies reveal that the azide group's geometry is distorted compared to simpler organic azides, and this distortion, along with changes in charge distribution, influences its reactivity. scispace.comacs.org The electronic properties of AZT are central to its mechanism of action as an inhibitor of viral reverse transcriptase. scispace.com

Table 2: Calculated Electronic Properties of Selected Thymidine Analogues

This table presents key electronic properties for thymidine and its analogues, calculated using DFT. The properties include the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap (ΔE), all in electron volts (eV). The energy gap is a primary indicator of a molecule's chemical reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Thymidine---
Analogue 2---
Analogue 3---
Analogue 6---

Specific values for HOMO, LUMO, and Energy Gap are often presented in research but were not consistently available in a comparable format across the initial search results. The general finding is that modified analogues often have a lower energy gap than the parent thymidine. scirp.orgnih.gov

Academic Research Applications of 3 Modified Thymidine Analogues

Tools and Probes in Molecular and Cell Biology Research

3'-Modified thymidine (B127349) analogues are invaluable tools in molecular and cell biology, offering insights into fundamental cellular processes. By altering the 3'-hydroxyl group of the deoxyribose sugar, a critical component for DNA chain elongation, these analogues can be tailored for a variety of research applications, from studying DNA synthesis to analyzing enzymatic activities and cell cycle dynamics.

Investigation of DNA Synthesis and Replication Pathways

The study of DNA synthesis and replication is fundamental to understanding cell growth, proliferation, and genetic inheritance. 3'-Modified thymidine analogues serve as powerful probes in these investigations.

One of the most well-known 3'-modified thymidine analogues is 3'-azido-3'-deoxythymidine (AZT) , also known as zidovudine. oup.com Once inside a cell, AZT is phosphorylated to its active triphosphate form. pnas.orgmedchemexpress.comresearchgate.net This triphosphate derivative can then be incorporated into a growing DNA chain by DNA polymerases. oup.com However, the 3'-azido group prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation. oup.comwikipedia.org This mechanism has been instrumental in studying the replication of viruses like HIV and Epstein-Barr virus. researchgate.netasm.org Furthermore, the incorporation of AZT into cellular DNA has been demonstrated in various cell types, including human bone marrow cells, providing a method to track and quantify DNA synthesis. oup.comnih.gov

Another crucial analogue is 5-ethynyl-2'-deoxyuridine (EdU) , a thymidine analogue containing a terminal alkyne group. pnas.orgwikipedia.org EdU is readily incorporated into newly synthesized DNA during the S phase of the cell cycle. thermofisher.comsigmaaldrich.comnih.gov Its key advantage lies in the detection method, which utilizes a copper(I)-catalyzed click reaction to attach a fluorescent azide (B81097). pnas.orgthermofisher.com This method is highly sensitive and does not require the harsh DNA denaturation steps needed for the detection of other analogues like BrdU, thus preserving the structural integrity of the specimen. pnas.orgnih.gov This makes EdU a superior tool for visualizing and quantifying DNA synthesis in cultured cells and whole organisms. pnas.orgresearchgate.net

3'-Deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is a positron-emitting thymidine analogue used in positron emission tomography (PET) to image cell proliferation in vivo. Similar to other thymidine analogues, [¹⁸F]FLT is transported into cells and phosphorylated by thymidine kinase 1 (TK-1), an enzyme whose activity is elevated during the S phase. turkupetcentre.net The resulting monophosphate is trapped within the cell, allowing for the non-invasive visualization of tissues with high rates of DNA synthesis, such as tumors and bone marrow. turkupetcentre.net

Table 1: 3'-Modified Thymidine Analogues in DNA Synthesis Research

Compound Name Mechanism of Action & Research Application
3'-azido-3'-deoxythymidine (AZT) Terminates DNA chain elongation after incorporation, used to study viral replication and quantify DNA synthesis. oup.compnas.orgmedchemexpress.comresearchgate.netwikipedia.orgasm.orgnih.gov
5-ethynyl-2'-deoxyuridine (EdU) Incorporated into newly synthesized DNA; detected via click chemistry for sensitive visualization of DNA replication without DNA denaturation. pnas.orgwikipedia.orgthermofisher.comsigmaaldrich.comnih.govresearchgate.net
3'-Deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) Phosphorylated and trapped in cells with high TK-1 activity, enabling in vivo imaging of cell proliferation using PET. turkupetcentre.net

Development of Assays for Nucleic Acid Enzymatic Activities (e.g., Nucleases, Phosphatases)

Modified oligonucleotides, including those with 3'-modified thymidine analogues, are crucial for developing assays to study the activity of enzymes that interact with nucleic acids, such as nucleases and phosphatases. These assays are vital for understanding DNA repair mechanisms, recombination, and other fundamental processes.

For instance, oligonucleotides with specific modifications can be designed as substrates for nucleases. A study by Latorra and colleagues demonstrated that introducing a locked nucleic acid (LNA) modification at the 3'-end of a primer enhances the discrimination of single nucleotide polymorphisms in allele-specific PCR, a technique reliant on DNA polymerase activity. uni-konstanz.de Similarly, custom-synthesized oligonucleotides, which can include 3'-modifications, are used as probes to detect nuclease activity. acs.org These probes often incorporate a fluorophore and a quencher, where cleavage by a nuclease separates the two, resulting in a fluorescent signal.

Furthermore, oligonucleotides with a 3'-tyrosine modification can serve as substrates to study the function of topoisomerase I and relaxases, enzymes that nick and repair DNA. biosyn.com The modification mimics the natural covalent intermediate formed during the enzyme's catalytic cycle.

Cell Cycle Analysis and Manipulation in Research Models

3'-Modified thymidine analogues are widely used to analyze and manipulate the cell cycle in various research models. Their ability to be incorporated into DNA during the S phase allows for the precise labeling and tracking of proliferating cells.

AZT has been shown to interfere with cell cycle progression, often causing an arrest in the S and G2/M phases. oup.com This effect is concentration- and time-dependent and has been observed in various cell lines, including NIH 3T3 cells and human cancer cells. oup.comresearchgate.net By synchronizing cells in a specific phase of the cell cycle, AZT can be used to study the molecular mechanisms that govern cell cycle checkpoints. oup.comspandidos-publications.com For example, research has indicated that AZT-induced cell cycle arrest may involve checkpoint proteins like Chk1 and Chk2. oup.com

EdU is a powerful tool for cell cycle analysis, particularly in flow cytometry. nih.govnih.gov By pulse-labeling cells with EdU, researchers can accurately identify and quantify the population of cells in the S phase. researchgate.net This method offers several advantages over traditional BrdU-based assays, including a simpler and faster protocol that avoids harsh denaturation steps, leading to more reproducible results. nih.govnih.govmdpi.com Dual-labeling experiments using EdU and BrdU can provide detailed insights into the dynamics of cell cycle progression. mdpi.com However, it is important to note that at high concentrations, both EdU and BrdU can have cytotoxic and genotoxic effects, potentially affecting cell cycle progression and inducing DNA damage. nih.govmdpi.complos.org

Table 2: Application of 3'-Modified Thymidine Analogues in Cell Cycle Studies

Analogue Effect on Cell Cycle Research Application
3'-azido-3'-deoxythymidine (AZT) Induces S and G2/M phase arrest. oup.com Synchronization of cells for studying cell cycle checkpoints and related proteins. oup.comresearchgate.netspandidos-publications.com
5-ethynyl-2'-deoxyuridine (EdU) Incorporated during S phase for labeling. researchgate.net Accurate quantification of S-phase cells via flow cytometry; dual-labeling studies of cell cycle dynamics. nih.govnih.govmdpi.com

Labeling and Tracking Biomolecules for Mechanistic Studies

The ability to label and track biomolecules is essential for elucidating their functions and interactions within the complex cellular environment. 3'-Modified thymidine analogues equipped with specific chemical handles have become indispensable for such mechanistic studies.

The alkyne group in EdU allows for its detection through a highly specific and efficient "click" reaction with a fluorescently labeled azide. pnas.orgthermofisher.com This bioorthogonal chemistry enables the labeling of newly synthesized DNA in cells and organisms without interfering with biological processes. acs.org The small size of the azide probe allows for excellent penetration into fixed cells and tissues, facilitating high-resolution imaging. pnas.org

Similarly, 3'-azidothymidine triphosphate (AZT-TP) , the active form of AZT, can be used as a molecular probe. medchemexpress.com The azido (B1232118) group can participate in click chemistry reactions, allowing for the attachment of various reporter molecules for detection and tracking.

Oligonucleotides can also be modified at their 3'-terminus with groups like amines or thiols, which serve as points of attachment for a wide variety of labels, including fluorescent dyes, biotin (B1667282), and other reporter molecules. atdbio.combiosearchtech.comumich.edu This allows for the creation of customized probes for a range of applications, such as fluorescence in situ hybridization (FISH) and microarray analysis. biosearchtech.com

Development of Modified Nucleic Acids and Aptamers

The synthesis of nucleic acids with modified components, including 3'-modified thymidine analogues, has opened up new avenues for developing functional oligonucleotides and aptamers with tailored properties.

Incorporation into Oligonucleotides for Functional Studies

The incorporation of 3'-modified thymidine analogues into synthetic oligonucleotides is a key strategy for enhancing their functionality and stability. These modifications can be introduced at the 3'-terminus or at internal positions to confer specific properties.

A common reason to modify the 3'-terminus is to block the action of 3'-exonucleases, thereby increasing the oligonucleotide's resistance to degradation in biological systems. mdpi.combiosearchtech.com This is particularly important for in vivo applications of antisense oligonucleotides and siRNAs. oup.com For example, incorporating an inverted deoxythymidine at the 3'-end, which creates a 3'-3' linkage, can effectively protect the oligonucleotide from nuclease attack. biosearchtech.com

3'-Modifications can also introduce specific functional groups for subsequent conjugation. For instance, oligonucleotides synthesized with a 3'-amino or 3'-thiol modifier can be readily coupled to other molecules, such as peptides, proteins, or fluorescent dyes. glenresearch.comcreative-biolabs.combiosearchtech.comnih.govglenresearch.com This allows for the creation of sophisticated molecular tools for a variety of research and diagnostic purposes. For example, 3'-thiol-modified oligonucleotides are used for attachment to gold surfaces in the development of biosensors and DNA-based nanostructures. creative-biolabs.comnih.govglenresearch.com

Furthermore, the introduction of modified nucleosides can alter the hybridization properties of an oligonucleotide, influencing its binding affinity and specificity to a target sequence. oup.commdpi.com Researchers can fine-tune these properties by selecting appropriate modifications, leading to the development of highly specific probes and therapeutic agents.

Enhancement of Nuclease Resistance and Stability of Aptamers via 3'-Modifications

The intrinsic susceptibility of nucleic acid aptamers to degradation by nucleases is a significant hurdle for their therapeutic and diagnostic applications. To address this, researchers have explored various chemical modifications, with a particular focus on the 3'-terminus, a primary site for exonuclease activity. The introduction of a 3'-inverted thymidine, where the deoxyribose sugar is linked in a 3' to 3' fashion instead of the natural 3' to 5' phosphodiester bond, has emerged as a highly effective strategy to confer nuclease resistance. nih.govcreative-biolabs.comnih.gov

This modification acts as a cap, sterically hindering the approach of 3'-exonucleases and thereby significantly extending the aptamer's half-life in biological fluids like human serum. nih.govnih.gov For instance, studies have shown that an RNA aptamer targeting anticoagulant factor IXa, when capped with a 3'-inverted thymidine, remained stable in human plasma for at least five hours. creative-biolabs.com In another study, a non-G-quadruplex aptamer modified with a 3'-inverted thymidine demonstrated remarkable stability, remaining intact for up to 72 hours in 5% fetal bovine serum. nih.gov This enhanced stability is a critical factor for the in vivo bioavailability and efficacy of aptamer-based therapeutics. researchgate.net

Beyond simple inversion, other 3'-modifications have also been investigated. The addition of a biotin molecule at the 3'-end has been shown to inhibit 3'-exonuclease activity and slow down clearance rates in the bloodstream. nih.govacs.org While both 3'-inverted thymidine and 3'-biotin modifications enhance stability compared to unmodified aptamers, research suggests that the 3'-inverted thymidine modification offers superior protection against nuclease degradation. nih.govcreative-biolabs.com The synthesis of these modified aptamers typically involves the use of a modified controlled pore glass (CPG) with the 5'-hydroxyl of the initial nucleoside attached, followed by standard solid-phase synthesis in the 3' to 5' direction. nih.govnih.gov

The following table summarizes the impact of different 3'-modifications on aptamer stability:

ModificationTarget/AptamerExperimental ConditionOutcome
3'-Inverted ThymidineRNA aptamer for factor IXaHuman plasmaStabilized for at least 5 hours creative-biolabs.com
3'-Inverted ThymidineNon G-quadruplex aptamer (NG8)5% Fetal Bovine SerumRemained intact for up to 72 hours nih.gov
3'-BiotinNon G-quadruplex aptamer (NG8)SerumIncreased resistance to nuclease attack nih.gov
3'-3'-Thymidine CappingLNA/DNA chimeric aptamer probeBovine serumMaintained intact structure for 20 hours nih.gov

Use as Building Blocks for Modified Nucleic Acids

3'-Modified thymidine analogues are fundamental building blocks in the synthesis of modified nucleic acids with tailored properties. oup.comoup.comnih.gov These analogues, where the 3'-hydroxyl group is altered or replaced, can be synthesized and subsequently incorporated into oligonucleotides using automated DNA synthesizers via the phosphoramidite (B1245037) approach. oup.comoup.com This allows for the creation of nucleic acid chains with specific characteristics, such as increased nuclease resistance or altered hybridization properties. oup.comrsc.org

One significant application is in the development of nuclease-resistant oligonucleotides for antisense therapy. By strategically placing 3'-modified nucleosides, particularly at the 3'-end of the oligonucleotide, researchers can create molecules that are resistant to degradation by 3'-exonucleases, which are prevalent in biological systems. oup.com For example, oligonucleotides with a 3'-end modification of (R)- or (S)-3',4'-seco-thymidine have demonstrated stability against 3'-exonuclease degradation while maintaining the ability to hybridize to complementary sequences. oup.com

Furthermore, 3'-modified deoxyribonucleoside-5'-triphosphates (dNTPs) serve as terminators in enzymatic DNA synthesis. oup.com These molecules, when incorporated by DNA polymerases, halt further chain elongation due to the absence of the required 3'-hydroxyl group. This principle is the basis for various DNA sequencing and analysis techniques. oup.comwikipedia.org Researchers have synthesized and screened a variety of 3'-modified dNTPs to identify novel terminators for different DNA polymerases, expanding the toolkit for molecular biology research. oup.com

The synthesis of these building blocks can be complex. For instance, the preparation of 3'-deoxy-3'-C-(2"-hydroxyethyl)thymidine derivatives has been achieved through methods like 3'-radical allylation of thymidine or by starting from a branched-chain furanose and performing stereospecific nucleosidation followed by the removal of the 2'-hydroxyl group. cdnsciencepub.com The ability to synthesize and incorporate these modified units allows for the construction of novel DNA analogues with unique structural and functional properties. cdnsciencepub.commdpi.com

Modulation of Thymidine Metabolic Pathways in Research Models

Targeting Salvage and Catabolic Pathways for Research Purposes

The thymidine salvage pathway plays a crucial role in providing the necessary precursors for DNA synthesis, particularly in proliferating cells. researchgate.net This pathway involves the transport of thymidine across the cell membrane and its subsequent phosphorylation by thymidine kinase 1 (TK1) to thymidine monophosphate (TMP). researchgate.net Researchers utilize thymidine analogues to probe and modulate this pathway for various research purposes.

One of the most widely studied thymidine analogues is 3'-deoxy-3'-[¹⁸F]-fluorothymidine ([¹⁸F]-FLT). researchgate.net [¹⁸F]-FLT is transported into the cell and phosphorylated by TK1, becoming trapped intracellularly. researchgate.net This trapping mechanism allows for the non-invasive imaging of cellular proliferation using positron emission tomography (PET), as the uptake of [¹⁸F]-FLT is directly related to TK1 activity. researchgate.netbaseclick.eu This technique is invaluable in preclinical cancer research for monitoring tumor growth and response to therapy. baseclick.euacs.org

The catabolic pathway of thymidine, which involves the enzyme thymidine phosphorylase (TP), is another target for research. acs.org TP catalyzes the reversible conversion of thymidine to thymine (B56734) and 2-deoxy-α-D-ribofuranosylphosphate. dergipark.org.tr Inhibitors of TP are of interest because TP is an angiogenic factor, and its inhibition can potentially reduce tumor growth and metastasis. acs.orgdergipark.org.tr Researchers have synthesized and evaluated various nucleoside analogues, such as derivatives of 5'-O-tritylinosine, as allosteric inhibitors of human thymidine phosphorylase to study its role in angiogenesis and other pathological processes. acs.org

Investigating Thymidine Phosphorylase Inhibition in Preclinical Models

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine (B1678525) nucleoside salvage pathway and a significant target in cancer research due to its role in angiogenesis. dergipark.org.trfrontiersin.org The inhibition of TP is a strategy explored in preclinical models to potentially reduce tumor growth and metastasis. dergipark.org.tr

A variety of thymidine analogues and other small molecules have been synthesized and evaluated for their TP inhibitory activity. For instance, a series of thiobarbituric acid analogues were screened, and several compounds showed outstanding inhibitory potential against thymidine phosphorylase, with IC50 values significantly lower than the standard inhibitor, 7-deazaxanthine. dergipark.org.tr Specifically, analogues 20, 21, and 28 demonstrated IC50 values of 18.8 µM, 40 µM, and 6.9 µM, respectively. dergipark.org.tr

In another approach, researchers have focused on acyclic nucleoside phosphonates. A series of thymine and 5-ethyluracil (B24673) acyclic nucleoside phosphonates with modifications in the side chain were synthesized and found to be potent inhibitors of TP from rat spontaneous T-cell lymphoma. cas.cz Furthermore, purine (B94841) nucleoside derivatives related to 5'-O-tritylinosine have been identified as allosteric inhibitors of human TP. acs.org Structure-activity relationship (SAR) studies on these compounds revealed that modifications at the N1 position of the hypoxanthine (B114508) base could maintain or even increase the inhibitory activity. acs.org For example, incorporating a cyclopropylmethyl or a cyclohexylmethyl group at the N1 position of 5'-O-tritylinosine resulted in a 10-fold increase in inhibitory activity against TP. acs.org These preclinical studies provide a basis for the further development of TP inhibitors as potential therapeutic agents.

Studies on Thymidine Kinase 1 Activity and its Modulation in Proliferating Cells

Thymidine kinase 1 (TK1) is a critical enzyme in the thymidine salvage pathway, and its activity is tightly linked to cellular proliferation. wikipedia.orgsnmjournals.org In proliferating cells, TK1 is upregulated to ensure a sufficient supply of thymidine monophosphate for DNA synthesis. snmjournals.org This makes TK1 an attractive target for both diagnostic and therapeutic research.

The activity of TK1 is often studied using radiolabeled thymidine analogues like [³H]-thymidine, [³H]-FLT, and ³H-FMAU. snmjournals.org The uptake and retention of these tracers in cells are primarily driven by TK1 activity, providing a measure of cell proliferation. snmjournals.org However, research has also indicated that nucleoside transporters can influence the uptake of these tracers, suggesting a more complex regulation of their intracellular concentration. snmjournals.org

The modulation of TK1 activity is a key area of investigation. For instance, 5'-aminothymidine, a non-toxic analogue of thymidine, has been shown to interfere with the feedback inhibition of TK1 by thymidine 5'-triphosphate. nih.gov This interference can lead to an increase in the phosphorylation of other thymidine analogues, thereby enhancing their cytotoxic effects. nih.gov This approach represents a biochemical strategy to potentiate the efficacy of certain anticancer drugs. nih.gov

Furthermore, mutations in TK1 can significantly alter its substrate specificity. In one study, a mutation of threonine 163 to serine in human TK1 resulted in a 140-fold lower Km for the antiviral nucleoside analogue 3'-azido-3'-deoxythymidine (AZT) compared to the natural substrate, thymidine. nih.gov Such engineered enzymes with altered substrate preferences could have applications in gene therapy. nih.gov The charge of the thymidine analogue can also influence its phosphorylation by TK1, with neutral and anionic C3'-functionalized derivatives and cationic and neutral N3-functionalized derivatives showing better substrate activity. uzh.ch

Research on Thymidine Hypermodification Pathways in Phages

Certain bacteriophages have evolved elaborate mechanisms to modify their genomic DNA, replacing thymidine with hypermodified bases to protect against host defense systems. nih.govoup.comresearchgate.net These hypermodification pathways represent a fascinating area of biochemical research.

The biosynthesis of these modified thymidines often begins with the post-replicative modification of 5-hydroxymethyluridine (B1210401) (5-hmdU), which itself replaces thymidine in the initial stages of phage DNA synthesis. nih.govoup.com In phages like ΦW-14, SP10, ViI, and M6, a significant portion of the thymidines are replaced with complex chemical structures. nih.govresearchgate.net For example, Delftia phage ΦW-14 contains α-putrescinylthymidine, and Bacillus phage SP10 contains α-glutamylthymidine. researchgate.net

Research has revealed that these hypermodifications are derived from free amino acids that are enzymatically attached to the 5-hmdU in the DNA. nih.govresearchgate.net This process is followed by further enzymatic modifications by a variety of enzymes, including radical SAM isomerases, PLP-dependent decarboxylases, and flavin-dependent lyases. nih.govresearchgate.net The initial step in some of these pathways is the pyrophosphorylation of the 5-hmdU within the DNA polymer, creating a leaving group for subsequent nucleophilic attack by molecules like putrescine or glutamate. nih.govoup.com

The study of these pathways not only provides insights into the chemical diversity of DNA modifications but also has potential applications. For instance, the enzymes involved in these pathways could be harnessed for biotechnological purposes. It has been shown that pre- and post-replicative thymidine modification pathways from phages can be successfully transplanted into E. coli. biorxiv.org This opens up the possibility of creating organisms with custom-modified genomes.

The table below lists some of the hypermodified thymidines found in phages and their precursors:

PhageHypermodified ThymidinePrecursor
Delftia phage ΦW-14α-putrescinylthymidine5-hydroxymethyluridine (5-hmdU) researchgate.net
Bacillus phage SP10α-glutamylthymidine5-hydroxymethyluridine (5-hmdU) researchgate.net
Salmonella phage ViI5-aminoethoxy-2'-deoxymethyluridine5-hydroxymethyluridine (5-hmdU) oup.com
Pseudomonas phage M65-aminoethyl-2'-deoxyuridine5-hydroxymethyluridine (5-hmdU) oup.com

Preclinical Investigations of Antiviral Mechanisms

3'-Modified thymidine analogues represent a cornerstone in antiviral research, with their mechanisms of action being extensively studied in preclinical models. These compounds primarily function by interfering with the viral replication cycle, exhibiting activity against a range of viruses.

Inhibition of Viral Reverse Transcriptase Activity (e.g., in HIV Research)

A significant number of 3'-modified thymidine analogues exert their antiviral effect by targeting viral reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses like Human Immunodeficiency Virus (HIV).

Zidovudine (AZT) , or 3'-azido-3'-deoxythymidine, is a well-established thymidine analogue that selectively inhibits HIV's reverse transcriptase. wikipedia.org For AZT to become active, cellular enzymes convert it into its 5'-triphosphate form (AZTTP). nih.gov This active form acts as a competitive inhibitor of the natural substrate, thymidine triphosphate, for the viral RT. pharmgkb.org Upon incorporation into the growing viral DNA chain, the 3'-azido group of AZT prevents the formation of the necessary phosphodiester bond with the next nucleotide, leading to chain termination and halting DNA synthesis. pharmgkb.orgpnas.org This mechanism is highly selective for the viral enzyme, with AZT showing a significantly greater affinity for HIV's reverse transcriptase than for human DNA polymerases. wikipedia.org

The development of resistance to AZT is a clinical challenge and is often associated with mutations in the HIV RT enzyme. pnas.org Research has shown that mutations, even those distant from the active site, can induce conformational changes in the enzyme that reduce its sensitivity to the drug. pnas.orgpnas.org

Interference with Viral Replication Mechanisms

Beyond direct enzyme inhibition, 3'-modified thymidine analogues interfere with viral replication through various mechanisms. The core principle lies in their structural similarity to natural nucleosides, allowing them to be recognized and processed by viral enzymes, but with a modification at the 3' position that ultimately disrupts the replication process. pharmgkb.orgatsu.edu

The process begins with the analogue being taken up by the cell and then phosphorylated by cellular or viral kinases to its active triphosphate form. pharmgkb.orgnih.gov This activated analogue is then incorporated into the nascent viral DNA or RNA strand by the viral polymerase. pharmgkb.orgbiorxiv.org The modification at the 3'-position, such as an azido or fluoro group, prevents the addition of subsequent nucleotides, effectively terminating the elongation of the nucleic acid chain. pharmgkb.orgbiorxiv.org This chain termination is a common mechanism for many nucleoside analogues used in antiviral therapy. atsu.edu

Some analogues can also induce mutagenesis in the viral genome. By being incorporated into the nucleic acid, they can cause errors during subsequent rounds of replication, leading to non-viable viral progeny. nih.gov

Studies on Analog Activity against Specific Viruses in Research Models (e.g., HIV, Herpesviruses, SARS-CoV-2)

Preclinical studies have demonstrated the efficacy of 3'-modified thymidine analogues against a variety of viruses in different research models.

HIV: As previously discussed, AZT is a potent inhibitor of HIV-1. nih.govasu.edu Numerous other 3'-azido analogues of pyrimidine deoxyribonucleosides have been synthesized and shown to have significant anti-HIV-1 activity in human peripheral blood mononuclear cells. nih.govacs.org For instance, the 3'-azido analogue of 3-(3-oxo-1-propenyl)thymidine has demonstrated notable antiviral effects. nih.gov Furthermore, TSAO-T, a thymidine 3'-spiro nucleoside analogue, and its purine derivatives have been identified as potent and selective inhibitors of HIV-1. nih.gov

Herpesviruses: Certain 3'-modified thymidine analogues have shown activity against herpesviruses. For example, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (3'-NH2-BV-dUrd) is a selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov Its selectivity is attributed to its preferential phosphorylation by the viral thymidine kinase. nih.gov However, not all thymidine analogues are equally effective; some have shown only borderline effects against pseudorabies virus (PsRV). nih.gov

SARS-CoV-2: Research has explored the potential of 3'-modified thymidine analogues against SARS-CoV-2, the virus responsible for COVID-19. Studies have shown that the triphosphate forms of Alovudine (3'-fluoro-3'-deoxythymidine) and AZT can be incorporated by the SARS-CoV RNA-dependent RNA polymerase (RdRp), leading to chain termination. biorxiv.orgnih.gov Given the high similarity between the RdRp of SARS-CoV and SARS-CoV-2, these findings suggest a potential therapeutic avenue. biorxiv.org Additionally, 5′-arylchalcogeno-3-aminothymidine derivatives, which are modified AZT compounds, have demonstrated inhibitory effects on SARS-CoV-2 replication in cell models. mdpi.com

Preclinical Investigations of Anticancer Mechanisms

In addition to their antiviral properties, 3'-modified thymidine analogues have been investigated for their potential as anticancer agents. Their mechanisms of action in this context often revolve around the disruption of DNA synthesis and cellular metabolism in rapidly proliferating cancer cells.

Inhibition of Cancer Cell Growth and Proliferation in Research Models

Several 3'-modified thymidine analogues have demonstrated the ability to inhibit the growth and proliferation of various cancer cell lines in preclinical studies.

Zidovudine (AZT) has been shown to inhibit the growth of several cancer cell lines, including breast cancer, ovarian cancer, and hepatoma cells. researchgate.netnih.govresearchgate.net In studies on ovarian cancer cells, AZT's inhibitory effect was found to be both time- and dose-dependent. nih.gov Furthermore, novel N-alkyl phosphoramidate (B1195095) monoesters of AZT have been synthesized and evaluated for their cytotoxic activity against cervical, nasopharyngeal, and breast cancer cell lines, with some derivatives showing higher activity than the parent compound. biotechnologia-journal.org

3-Aminothymidine and its analogues have also been studied for their growth-inhibitory activities. 3-Aminothymidine itself was found to be a potent inhibitor of human T-cell acute lymphoblastoid leukemia cell lines. nih.gov

5-Ethynyl-2'-deoxyuridine (EdU) , another thymidine analogue, has been shown to suppress the proliferation of certain cancer cell lines, such as osteosarcoma and glioblastoma. Its incorporation into DNA can trigger DNA damage responses, leading to cell cycle arrest and apoptosis.

The table below summarizes the inhibitory effects of selected 3'-modified thymidine analogues on different cancer cell lines.

Targeting Thymidine Metabolic Pathways in Cancer Cell Lines

The anticancer activity of many 3'-modified thymidine analogues is linked to their ability to interfere with thymidine metabolic pathways, which are often upregulated in cancer cells to support rapid DNA synthesis.

The general mechanism involves the analogue being transported into the cancer cell and subsequently phosphorylated by cellular kinases, primarily thymidine kinase 1 (TK1), to its active monophosphate form. researchgate.netthno.org TK1 activity is closely associated with cell proliferation. snmjournals.org The phosphorylated analogue can then be further converted to its di- and triphosphate forms. wikipedia.org

These activated analogues can then exert their cytotoxic effects in several ways:

Inhibition of DNA Polymerase: The triphosphate form of the analogue can act as a competitive inhibitor of DNA polymerase, preventing the incorporation of the natural nucleotide and thereby halting DNA replication. nih.govresearchgate.net

DNA Chain Termination: If incorporated into the DNA strand, the 3'-modification prevents further elongation of the DNA chain, leading to replication fork stalling and the induction of a DNA damage response. wikipedia.orgnih.govucl.ac.uk This can trigger apoptosis.

Inhibition of Telomerase: Some analogues, like AZT, have been shown to inhibit telomerase activity. nih.govresearchgate.net Telomerase is an enzyme that is active in most cancer cells and is responsible for maintaining telomere length, which is crucial for immortalization. By inhibiting telomerase, these analogues can promote cell senescence and apoptosis. researchgate.net

3'-Deoxy-3'-[18F]fluorothymidine ([18F]FLT) is a thymidine analogue used in positron emission tomography (PET) imaging to measure cell proliferation non-invasively. researchgate.netthno.org Its uptake and retention in tumors are primarily governed by TK1 activity, making it a valuable tool for assessing the effects of anticancer therapies that target cell proliferation. researchgate.netthno.org

The table below outlines the primary metabolic targets of some 3'-modified thymidine analogues in cancer cells.

Research on Boron Delivery Agents for Neutron Capture Therapy (e.g., 3-Carboranyl Thymidine Analogues)

Boron Neutron Capture Therapy (BNCT) represents a promising binary approach to cancer treatment. Its efficacy hinges on the selective delivery of a sufficient concentration of non-radioactive boron-10 (B1234237) (¹⁰B) to tumor cells. When irradiated with low-energy thermal neutrons, the ¹⁰B atoms capture these neutrons, triggering a nuclear fission reaction that releases high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. These particles have a very short path length, roughly equivalent to a single cell diameter, enabling the precise destruction of malignant cells while minimizing damage to adjacent healthy tissue.

A critical area of BNCT research is the development of effective boron delivery agents. One promising class of such agents is the 3-carboranyl thymidine analogues (3CTAs). nih.govresearchgate.netrsc.org The rationale behind using thymidine analogues is to exploit the elevated rate of DNA synthesis characteristic of rapidly proliferating cancer cells. Researchers have synthesized thymidine analogues where a boron-rich carborane cage is attached to the N3 position of the thymidine molecule. researchgate.netrsc.org

The proposed mechanism involves the uptake of these 3CTAs by cancer cells. Inside the cell, thymidine kinase 1 (TK1), an enzyme that is significantly upregulated in dividing cells, phosphorylates the 3CTA. nih.govresearchgate.netpnas.orgacs.org This phosphorylation traps the molecule intracellularly due to the acquired negative charge, leading to a selective accumulation of boron within the tumor. nih.govresearchgate.net Research has focused on designing and synthesizing various 3CTAs, including those with modifications to enhance water solubility and TK1 substrate efficiency, to maximize their potential as BNCT agents. acs.orghum-ecol.ruacs.orgnih.gov Preclinical studies have provided proof-of-principle for this approach, demonstrating that a 3CTA known as N5-2OH could function as an effective boron delivery agent for NCT in animal models of glioma. pnas.org

Diagnostic and Imaging Research Modalities

The modification of thymidine at the 3' position has also been instrumental in creating advanced tools for research in diagnostics and medical imaging. By incorporating radioisotopes or other reporter groups, scientists can non-invasively visualize and measure fundamental biological processes.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo visualization of metabolic processes. A key application in oncology research is the imaging of cellular proliferation. 3'-deoxy-3'-[¹⁸F]fluorothymidine, or [¹⁸F]-FLT, is a thymidine analogue specifically developed for this purpose. plos.orgnih.govnih.govwikipedia.org

In [¹⁸F]-FLT, the hydroxyl group at the 3' position of the deoxyribose sugar is replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.gov Like thymidine, [¹⁸F]-FLT is transported into cells and is a substrate for thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to the S-phase of the cell cycle and is elevated in proliferating cells. plos.orgresearchgate.netresearchgate.netaacrjournals.org TK1 phosphorylates [¹⁸F]-FLT to form [¹⁸F]-FLT-monophosphate. researchgate.netresearchgate.net However, because of the 3' modification, this phosphorylated form cannot be incorporated into the growing DNA chain and becomes trapped inside the cell. plos.orgnih.govnih.govresearchgate.net

The resulting intracellular accumulation of [¹⁸F]-FLT, detectable by a PET scanner, serves as a surrogate marker for TK1 activity and, by extension, for cellular proliferation. plos.orgnih.govnih.gov Numerous preclinical research studies have utilized [¹⁸F]-FLT PET to monitor tumor response to various anti-cancer therapies. nih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgsnmjournals.orgplos.org A reduction in [¹⁸F]-FLT uptake can be an early indicator of treatment efficacy, often appearing before any discernible changes in tumor size. aacrjournals.org This makes [¹⁸F]-FLT a valuable research tool for assessing the anti-proliferative effects of novel cancer drugs in research models. nih.govaacrjournals.org

The unique enzymatic machinery of viruses provides specific targets for the development of diagnostic assays. Modified thymidine analogues have been fundamental in creating research tools to detect viral activity, most notably for retroviruses like the Human Immunodeficiency Virus (HIV).

The first approved antiretroviral drug, 3'-azido-3'-deoxythymidine (AZT or zidovudine), is a prime example of a 3'-modified thymidine analogue. wikipedia.orgplos.org AZT works by inhibiting the viral enzyme reverse transcriptase (RT), which is essential for the virus to convert its RNA genome into DNA. plos.orgwikipedia.org In research settings, this mechanism has been harnessed to develop assays that measure reverse transcriptase activity. plos.orgresearchgate.netacs.org

These assays are critical for fundamental virology research, including screening potential new antiviral compounds and investigating the mechanisms of drug resistance. researchgate.netacs.orgresearchgate.net Typically, a sample suspected of containing the virus is incubated with the 3'-modified thymidine analogue (in its triphosphate form) and other components necessary for reverse transcription. If viral RT is present, it will incorporate the analogue into the nascent DNA strand. Because the analogue lacks the necessary 3'-hydroxyl group, DNA chain elongation is terminated. plos.org The detection of this chain termination event or the quantification of the incorporated analogue serves as a direct measure of viral enzyme activity. This principle has been applied to develop a wide array of sensitive and specific assays for detecting various viral infections in laboratory research. nih.gov

Emerging Research Directions for 3 Modified Thymidine Derivatives

Design and Synthesis of Novel Analogues with Enhanced Specificity and Research Utility

The rational design and synthesis of novel 3'-modified thymidine (B127349) analogues are central to advancing their therapeutic and research applications. ontosight.ai Researchers are exploring a variety of chemical modifications to the 3'-position of the deoxyribose sugar to confer desirable properties. ontosight.ai These modifications can range from simple functional groups to more complex moieties, each designed to alter the molecule's interaction with biological systems. ontosight.ai

One key objective is to enhance the nuclease resistance of oligonucleotides, thereby increasing their in vivo stability. chemrxiv.orgrsc.org End-capping of oligonucleotides with modified nucleotides, including 3'-modified thymidine derivatives, is a crucial strategy to bolster resistance against 3'-exonuclease degradation. chemrxiv.org For instance, the introduction of bulky or conformationally constrained groups at the 3'-terminus can sterically hinder the approach of nucleases. chemrxiv.org

Another important goal is to improve the binding affinity and specificity of oligonucleotides for their target RNA or DNA sequences. mdpi.com Modifications that pre-organize the sugar pucker into a favorable conformation for duplex formation can lead to enhanced hybridization properties. Locked nucleic acids (LNAs), which feature a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose ring, are a prominent example of a modification that increases binding affinity. mdpi.com While not a direct 3'-modification, the principles of conformational locking are being applied to the design of novel 3'-analogues.

The synthesis of these modified nucleosides often requires multi-step chemical transformations. mdpi.com For example, the synthesis of 4′-C-substituted thymidine analogs involves a multi-step procedure starting from diacetone-D-glucose. mdpi.com Researchers are continuously developing more efficient and versatile synthetic routes to access a wider range of 3'-modified thymidine derivatives. acs.org

Recent research has explored the synthesis of various novel 3'-modified thymidine analogues:

3'-O-Methyl-dNTPs: These have been shown to act as terminators of DNA synthesis, making them useful for DNA sequencing and as potential antiviral agents. oup.com

3'-O-(2-Nitrobenzyl)-dATP: This UV-sensitive nucleotide can be incorporated into DNA and the protecting group can be photolytically removed, allowing for controlled, stop-start DNA synthesis. oup.com

Triazole-Modified Thymidines: The introduction of a triazole moiety at the 3'-position has been investigated to study its effect on the thermal stability of DNA duplexes. acs.org

3-Carboranyl Thymidine Analogues (3CTAs): These boron-containing nucleosides are designed for boron neutron capture therapy (BNCT) and are selectively taken up by tumor cells. nih.govnih.gov

N3-Substituted Thymidine Bioconjugates: Modifications at the N3-position of the thymine (B56734) base, while not a direct 3'-sugar modification, are often studied in conjunction with 3'-modifications and have applications in cancer therapy and imaging. nih.govresearchgate.net

The table below summarizes some examples of 3'-modified thymidine analogues and their intended research utility.

Analogue Modification Intended Research Utility
3'-O-Methyl-dTTPMethyl group at the 3'-hydroxyl position. oup.comDNA synthesis termination, DNA sequencing. oup.com
3'-O-(2-Nitrobenzyl)-dATPPhotolabile 2-nitrobenzyl group at the 3'-hydroxyl position. oup.comControlled DNA synthesis, sequencing. oup.com
3'-Azido-3'-deoxythymidine (AZT)Azido (B1232118) group at the 3'-position.Antiviral agent (HIV).
3'-C-Branched-Chain-Substituted NucleosidesBranched alkyl chains at the 3'-carbon.Inhibition of Mycobacterium tuberculosis thymidine monophosphate kinase. u-paris-sciences.fr
eTNA-Tα-D-erythrofuranosyl replacing deoxyribose. chemrxiv.orgEnhanced resistance to 3'-exonucleases. chemrxiv.org

Advanced Structural Biology and Computational Chemistry Approaches for Rational Design

The rational design of 3'-modified thymidine derivatives is increasingly reliant on advanced structural biology and computational chemistry techniques. acs.orgnih.gov These methods provide invaluable insights into the structure-activity relationships of modified oligonucleotides, guiding the design of new analogues with improved properties. nih.gov

Structural Biology:

Computational Chemistry:

Computational modeling plays a crucial role in predicting the properties of novel 3'-modified thymidine analogues before their synthesis, saving time and resources. acs.orgscirp.org Techniques such as Density Functional Theory (DFT) and molecular docking simulations are widely used. acs.orgscirp.org

DFT calculations can be used to predict the conformational preferences and electronic properties of modified nucleosides. acs.orgscirp.org For instance, DFT calculations were used to predict the higher ring strain energy of a bicyclic phosphotriester monomer, suggesting its suitability for ring-opening polymerization to form a DNA analogue. acs.org

Molecular docking simulations can predict the binding affinity and orientation of modified oligonucleotides within the active site of a target enzyme or protein. nih.govscirp.org This is particularly useful for designing inhibitors of specific enzymes, such as viral polymerases or kinases. nih.gov For example, molecular docking has been used to study the interactions between thymidine derivatives and the active site of Candida albicans proteins. scirp.org

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized analogues. A QSAR model was successfully used to design new inhibitors of Mycobacterium tuberculosis thymidine monophosphate kinase. nih.gov

The integration of these computational approaches with experimental data allows for a more rational and efficient design cycle for novel 3'-modified thymidine derivatives. chemrxiv.orgnih.gov

Identification of New Biological Targets and Pathways for Research Exploration

Research into 3'-modified thymidine derivatives is expanding beyond traditional antiviral and anticancer applications to explore new biological targets and pathways. ontosight.ainih.gov The unique properties conferred by 3'-modifications open up possibilities for modulating a wider range of biological processes.

One emerging area is the targeting of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are involved in the regulation of gene expression and are implicated in various diseases. researchgate.net Modified oligonucleotides, including those with 3'-thymidine modifications, can be designed to bind to these non-coding RNAs and modulate their function.

Another area of interest is the development of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets, such as proteins, with high affinity and specificity. researchgate.net 3'-Modifications can enhance the stability and binding properties of aptamers, making them more effective as therapeutic or diagnostic agents.

Furthermore, the study of hypermodified thymidines found in bacteriophages is revealing novel enzymatic pathways for DNA modification. nih.gov These naturally occurring modifications, which can be chemically complex, protect the phage DNA from host defense mechanisms. nih.gov Understanding the biosynthesis of these hypermodifications could lead to the discovery of new enzymes and pathways that can be harnessed for biotechnological applications, such as the site-specific modification of DNA. For example, research has shown that some hypermodified thymidines are derived from amino acids that are enzymatically attached to 5-hydroxymethyluridine (B1210401) in the DNA. nih.gov

The exploration of these new frontiers is likely to uncover novel therapeutic opportunities and research tools based on 3'-modified thymidine derivatives.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Thymidine 3 derivatives with high purity?

  • Methodological Answer : Synthesis of this compound derivatives typically involves nucleoside phosphorylation or enzymatic modification. Key steps include:

  • Optimized reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis .
  • Purification : Employ reverse-phase HPLC with a C18 column, monitoring UV absorption at 260 nm for nucleoside detection. Validate purity via NMR (¹H/¹³C) and mass spectrometry .
  • Yield improvement : Adjust stoichiometry of reactants (e.g., phosphorylating agents) and reaction time iteratively, guided by thin-layer chromatography (TLC) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies require:

  • pH titration assays : Incubate this compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. Validate degradation products via LC-MS/MS .
  • Control variables : Include temperature-stabilized environments and inert gas purging to isolate pH effects .

Q. What are the critical parameters for validating this compound’s role in DNA replication assays?

  • Methodological Answer : Design replication assays with:

  • Template DNA : Use plasmid or oligonucleotide templates with defined thymidine incorporation sites.
  • Enzyme selection : Employ DNA polymerase I (Klenow fragment) for proofreading-free synthesis to assess this compound’s incorporation efficiency .
  • Quantification : Measure radiolabeled [³H]-Thymidine 3 uptake via scintillation counting or fluorescent analogs (e.g., Cy3-labeled derivatives) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across cell lines be systematically resolved?

  • Methodological Answer : Address contradictions via:

  • Meta-analysis : Aggregate data from ≥10 independent studies. Classify cell lines by origin (e.g., epithelial vs. hematopoietic) and p53 status. Apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .
  • Mechanistic validation : Perform siRNA knockdown of metabolic enzymes (e.g., thymidine kinase) to isolate this compound activation pathways .
  • Dose-response profiling : Compare IC₅₀ values under standardized nutrient conditions (e.g., RPMI vs. DMEM media) .

Q. What strategies optimize this compound’s use in pulse-chase experiments to study DNA repair kinetics?

  • Methodological Answer : Key considerations include:

  • Pulse duration : Short pulses (5–15 minutes) minimize off-target effects. Terminate using ice-cold PBS with 10 mM EDTA .
  • Chase conditions : Use excess unlabeled thymidine (100× concentration) to block further incorporation. Synchronize cell cycles via serum starvation .
  • Repair kinetics modeling : Apply non-linear regression to fluorescence recovery data (e.g., FRAP) or comet assay metrics .

Q. How can researchers design studies to resolve conflicting reports on this compound’s interference with RNA polymerase activity?

  • Methodological Answer :

  • In vitro transcription assays : Reconstitute RNA polymerase II with purified this compound triphosphate. Quantify RNA elongation rates via [α-³²P]-CTP incorporation and gel electrophoresis .
  • Structural analysis : Perform X-ray crystallography or cryo-EM of polymerase-Thymidine 3 complexes to identify steric clashes or binding affinity changes .
  • Control experiments : Compare results with canonical thymidine and analog controls (e.g., AZT) .

Data Analysis & Reporting

Q. What frameworks are recommended for synthesizing heterogeneous data on this compound’s pharmacokinetics?

  • Methodological Answer :

  • Systematic review protocols : Follow PRISMA guidelines to screen studies, extract AUC and Cₘₐₓ values, and assess bias via ROBINS-I .
  • Compartmental modeling : Use Phoenix WinNonlin for non-linear mixed-effects modeling to estimate absorption/distribution parameters .
  • Data harmonization : Normalize units (e.g., ng/mL to μM) and adjust for assay sensitivity differences .

Q. How should researchers integrate conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound’s conformational analysis?

  • Methodological Answer :

  • Multi-technique validation : Cross-reference NMR-derived torsion angles with X-ray crystallography data. Use molecular dynamics simulations (AMBER/CHARMM) to reconcile solvent vs. crystal state differences .
  • Error analysis : Quantify signal-to-noise ratios and resolution limits for each technique. Apply Bayesian statistics to weight data reliability .

Tables for Methodological Reference

Parameter Recommended Technique Key Considerations Source
Purity ValidationHPLC (C18), NMR, MSUse deuterated solvents for NMR; calibrate MS daily
Degradation KineticsUV-Vis, LC-MS/MSControl temperature ±0.5°C; validate buffer ionic strength
Cell-Based UptakeScintillation counting, FluorescenceNormalize to protein content; avoid photobleaching

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.